![molecular formula C30H32N4O6S4 B11666342 N-(4-hydroxyphenyl)-6-[(5E)-5-(3-{6-[(4-hydroxyphenyl)amino]-6-oxohexyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B11666342.png)
N-(4-hydroxyphenyl)-6-[(5E)-5-(3-{6-[(4-hydroxyphenyl)amino]-6-oxohexyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-HYDROXYPHENYL)-6-{5-[(5E)-3-{5-[(4-HYDROXYPHENYL)CARBAMOYL]PENTYL}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}HEXANAMIDE is a complex organic compound characterized by multiple functional groups, including hydroxyl, carbamoyl, and thiazolidinylidene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-HYDROXYPHENYL)-6-{5-[(5E)-3-{5-[(4-HYDROXYPHENYL)CARBAMOYL]PENTYL}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}HEXANAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The thiazolidinylidene rings can be reduced to thiazolidines.
Substitution: The carbamoyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include quinones, thiazolidines, and substituted carbamoyl derivatives, which can be further utilized in various applications.
Applications De Recherche Scientifique
N-(4-HYDROXYPHENYL)-6-{5-[(5E)-3-{5-[(4-HYDROXYPHENYL)CARBAMOYL]PENTYL}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}HEXANAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of N-(4-HYDROXYPHENYL)-6-{5-[(5E)-3-{5-[(4-HYDROXYPHENYL)CARBAMOYL]PENTYL}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}HEXANAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its role in modulating oxidative stress and inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-HYDROXYPHENYL)-4-[(5E)-4-OXO-5-(2-THIENYLMETHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-3-YL]BUTANAMIDE
- N-(3-HYDROXYPHENYL)-4-[(5E)-4-OXO-5-(2-THIENYLMETHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-3-YL]BUTANAMIDE
- N-(2-METHYLPHENYL)-4-[(5E)-4-OXO-5-(2-THIENYLMETHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-3-YL]BUTANAMIDE
Uniqueness
N-(4-HYDROXYPHENYL)-6-{5-[(5E)-3-{5-[(4-HYDROXYPHENYL)CARBAMOYL]PENTYL}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}HEXANAMIDE is unique due to its extended structure with multiple functional groups, which provides a diverse range of chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C30H32N4O6S4 |
|---|---|
Poids moléculaire |
672.9 g/mol |
Nom IUPAC |
6-[(5E)-5-[3-[6-(4-hydroxyanilino)-6-oxohexyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)hexanamide |
InChI |
InChI=1S/C30H32N4O6S4/c35-21-13-9-19(10-14-21)31-23(37)7-3-1-5-17-33-27(39)25(43-29(33)41)26-28(40)34(30(42)44-26)18-6-2-4-8-24(38)32-20-11-15-22(36)16-12-20/h9-16,35-36H,1-8,17-18H2,(H,31,37)(H,32,38)/b26-25+ |
Clé InChI |
UWJMJIQZTRLTKK-OCEACIFDSA-N |
SMILES isomérique |
C1=CC(=CC=C1NC(=O)CCCCCN2C(=O)/C(=C\3/C(=O)N(C(=S)S3)CCCCCC(=O)NC4=CC=C(C=C4)O)/SC2=S)O |
SMILES canonique |
C1=CC(=CC=C1NC(=O)CCCCCN2C(=O)C(=C3C(=O)N(C(=S)S3)CCCCCC(=O)NC4=CC=C(C=C4)O)SC2=S)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(3-methoxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11666265.png)
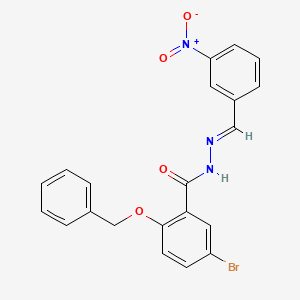
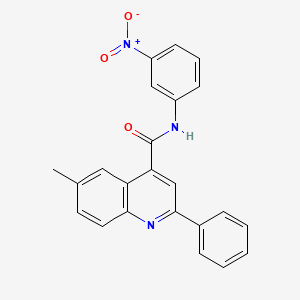
![(5E)-5-[(4-bromophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11666278.png)
![ethyl {4-bromo-2-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetate](/img/structure/B11666282.png)
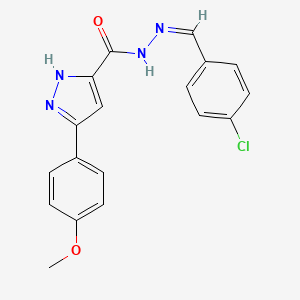
![N'-[(E)-(4-ethoxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11666304.png)
![N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]thiophene-2-carbohydrazide](/img/structure/B11666315.png)
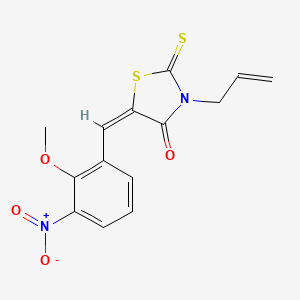
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]pyridine-2-carbohydrazide](/img/structure/B11666327.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide](/img/structure/B11666332.png)
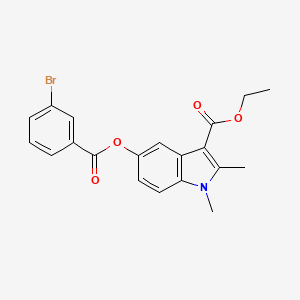
![4,4'-[(4-hydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B11666347.png)
![4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl 4-chlorobenzoate](/img/structure/B11666349.png)
